N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
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Overview
Description
N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique benzoxazine ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the ethyl and phenylamino groups. Common synthetic routes may involve the use of starting materials such as ethylamine, phenyl isocyanate, and appropriate benzoxazine precursors. Reaction conditions often include controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Shares structural similarities but lacks the benzoxazine ring.
Ethyl 2-oxo-4-phenylbutyrate: Contains a phenyl group and oxo functionality but differs in overall structure.
Uniqueness
N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide is unique due to its benzoxazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2-anilino-2-oxoethyl)-N-ethyl-2-oxo-3H-1,4-benzoxazine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-2-20-19(25)22-14-10-6-7-11-16(14)26-18(24)15(22)12-17(23)21-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,20,25)(H,21,23) |
InChI Key |
VTJRKFCTJHCMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C(=O)OC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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